![molecular formula C21H21NO5 B2714090 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid CAS No. 2138006-09-2](/img/structure/B2714090.png)
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid” is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound is complex, with the Fmoc group contributing to its bulkiness. The Fmoc group consists of a fluorene moiety (a tricyclic aromatic system) linked to a carbamate functionality .Chemical Reactions Analysis
In peptide synthesis, the Fmoc group can be removed (deprotected) under mildly basic conditions, typically using piperidine. This allows the free amine to participate in the next round of peptide bond formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would largely depend on the presence of the Fmoc group. The Fmoc group is non-polar and imparts significant hydrophobicity to the compound .Scientific Research Applications
Molecular Structure Studies
- Intramolecular Hydrogen Bonding : The compound 9-Oxo-9H-fluorene-1-carboxylic acid, closely related to the specified compound, was studied for its planar conformation and internal hydrogen bonding. This research provides insights into the molecular structure and stacking behavior of similar fluorene derivatives (Coté, Lalancette, & Thompson, 1996).
Nanotechnology
- Carbon Nanotube Dispersion : N-Fluorenyl-9-methoxycarbonyl-protected amino acids, structurally related to the specified compound, have been used as surfactants for carbon nanotubes. This research highlights their application in creating homogeneous aqueous nanotube dispersions, which is crucial for nanotechnology applications (Cousins et al., 2009).
Chemical Synthesis
- Peptide Synthesis : The use of N,O-Bis-Fmoc (fluoren-9-ylmethoxycarbonyl) derivatives of amino acids, which share a structural resemblance to the specified compound, in peptide synthesis was explored. This research is significant for understanding the role of such compounds in inhibiting interchain association during solid-phase peptide synthesis (Johnson, Quibell, Owen, & Sheppard, 1993).
Biochemistry
- Fluorescence Labeling : A study on fluorescence labeling with markers related to the specified compound showed promising applications in determining carbonyls in cellulosic materials. This research provides insights into biochemical analysis and material science (Röhrling et al., 2002).
Biotechnology
- Microbial Production : Research on microbiologically produced carboxylic acids, including compounds structurally related to the specified chemical, discussed their use as building blocks in organic synthesis. This study is important for understanding biotechnological processes and green chemistry applications (Aurich et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-20(24)17-9-10-26-19(17)11-22-21(25)27-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,17-19H,9-12H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJYFLPWFCPFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chlorophenyl 2-[3-methyl(methylsulfonyl)anilino]acetate](/img/structure/B2714007.png)
![5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide](/img/structure/B2714009.png)

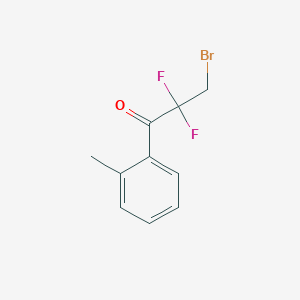
![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(1H-indazol-3-yl)methanone](/img/structure/B2714016.png)
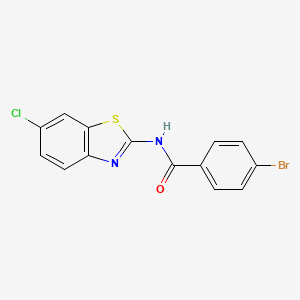
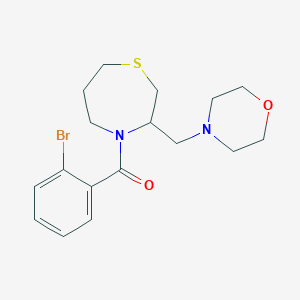
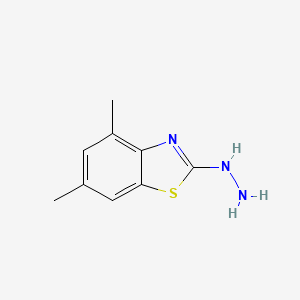

![N-(3,4-dichlorophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2714022.png)


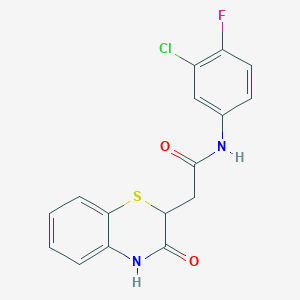
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(4-methoxybenzoyl)pyrrolidine-2-carbohydrazide](/img/structure/B2714030.png)